molecular formula C11H11ClO2 B1405156 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride CAS No. 63201-08-1

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride

Cat. No.: B1405156
CAS No.: 63201-08-1
M. Wt: 210.65 g/mol
InChI Key: ZAFGHSPUPNEHKK-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is an organic compound with the molecular formula C₁₁H₁₁ClO₂ and a molecular weight of 210.66 g/mol . This compound is characterized by a cyclopropane ring attached to a carbonyl chloride group and a methoxy-substituted phenyl ring. It is used primarily in organic synthesis and research applications.

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride typically involves the reaction of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid with thionyl chloride or oxalyl chloride in the presence of a solvent like dichloromethane . The reaction conditions are as follows:

    With Thionyl Chloride: The carboxylic acid is dissolved in dichloromethane, and thionyl chloride is added at room temperature.

    With Oxalyl Chloride: The carboxylic acid is dissolved in dichloromethane, and oxalyl chloride is added dropwise at 0°C.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with amines to form amides.

    Hydrolysis: The compound can be hydrolyzed to form 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

Common reagents used in these reactions include thionyl chloride, oxalyl chloride, aniline, and pyridine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of amides and other derivatives.

    Material Science: It is employed in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride can be compared with other acyl chlorides, such as:

    Benzoyl Chloride: Similar in reactivity but lacks the cyclopropane ring and methoxy group.

    Cyclopropanecarbonyl Chloride: Lacks the methoxy-substituted phenyl ring.

    Methoxybenzoyl Chloride: Lacks the cyclopropane ring.

The uniqueness of this compound lies in its combination of a cyclopropane ring, a methoxy-substituted phenyl ring, and a carbonyl chloride group, which imparts distinct reactivity and applications .

Properties

IUPAC Name

1-(3-methoxyphenyl)cyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-14-9-4-2-3-8(7-9)11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFGHSPUPNEHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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